molecular formula C19H19BrN4O B2755985 3-(2-bromophenyl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)propanamide CAS No. 2034405-24-6

3-(2-bromophenyl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)propanamide

Cat. No.: B2755985
CAS No.: 2034405-24-6
M. Wt: 399.292
InChI Key: FEKQTBLTUXVMPJ-UHFFFAOYSA-N
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Description

3-(2-bromophenyl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)propanamide is an organic compound that features a bromophenyl group, a phenyl group, and a triazole ring

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as ligands for receptor binding studies. The triazole ring, in particular, is known for its bioisosteric properties, making it a valuable scaffold in drug design.

Medicine

Medicinally, this compound and its derivatives are investigated for their potential therapeutic effects. They may exhibit anti-inflammatory, anticancer, or antimicrobial activities, depending on their specific structure and functional groups.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 2-bromobenzaldehyde, phenylacetylene, and propargylamine.

    Step 1 Formation of 1,2,3-Triazole Ring: The first step involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as the “click” reaction. Phenylacetylene reacts with an azide derivative to form the 1,2,3-triazole ring.

    Step 2 Formation of the Amide Bond: The next step involves the reaction of the triazole-containing intermediate with 2-bromobenzaldehyde to form an imine, which is subsequently reduced to form the amine. This amine then reacts with acryloyl chloride to form the final amide product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors for the click reaction and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and triazole rings, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the bromophenyl group, potentially converting it to a phenyl group or other reduced forms.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea under mild conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones or other oxidized aromatic compounds, while substitution reactions could produce a variety of functionalized derivatives.

Mechanism of Action

The mechanism of action of 3-(2-bromophenyl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. For example, it might inhibit an enzyme by binding to its active site, thereby blocking its activity.

Comparison with Similar Compounds

Similar Compounds

    3-(2-chlorophenyl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)propanamide: Similar structure but with a chlorine atom instead of bromine.

    3-(2-fluorophenyl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)propanamide: Contains a fluorine atom in place of bromine.

    3-(2-iodophenyl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)propanamide: Features an iodine atom instead of bromine.

Uniqueness

The uniqueness of 3-(2-bromophenyl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)propanamide lies in the presence of the bromine atom, which can influence the compound’s reactivity and biological activity. Bromine atoms are larger and more polarizable than chlorine or fluorine, which can affect the compound’s interaction with biological targets and its overall pharmacokinetic properties.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

3-(2-bromophenyl)-N-[1-phenyl-2-(triazol-2-yl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19BrN4O/c20-17-9-5-4-6-15(17)10-11-19(25)23-18(14-24-21-12-13-22-24)16-7-2-1-3-8-16/h1-9,12-13,18H,10-11,14H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEKQTBLTUXVMPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CN2N=CC=N2)NC(=O)CCC3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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